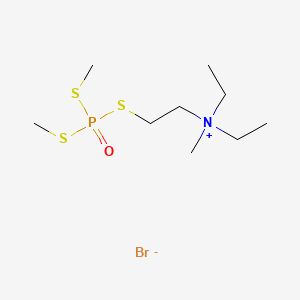
(4-tert-butyl-1-ethynylcyclohexyl) carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is an organic compound with the molecular formula C13H21NO2. It is a derivative of carbamate, which is derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a cyclohexyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butyl-1-ethynylcyclohexyl) carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions are common, where the ethynyl or tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, as well as various acids and bases to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Applications De Recherche Scientifique
(4-tert-butyl-1-ethynylcyclohexyl) carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles and other heterocycles.
Biology: The compound is studied for its potential biological activities, including its role as a chloride ion channel blocker.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.
Industry: The compound is used in the development of new pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves its interaction with specific molecular targets. For instance, as a chloride ion channel blocker, it binds to and inhibits the function of chloride channels, affecting ion transport and cellular activities. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl (4-ethynylphenyl)carbamate: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of an ethynyl group.
tert-butyl (4-aminocyclohexyl)carbamate: Features an amino group in place of the ethynyl group.
Uniqueness
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is unique due to its combination of a tert-butyl group and an ethynyl group attached to a cyclohexyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63884-85-5 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
(4-tert-butyl-1-ethynylcyclohexyl) carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-13(16-11(14)15)8-6-10(7-9-13)12(2,3)4/h1,10H,6-9H2,2-4H3,(H2,14,15) |
Clé InChI |
YQBAJGLIODBQFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C#C)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




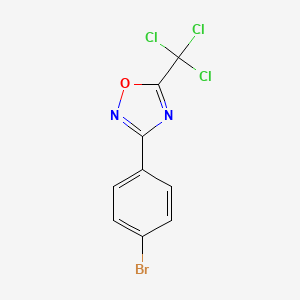

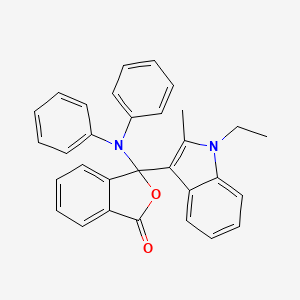
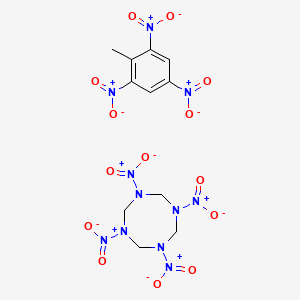


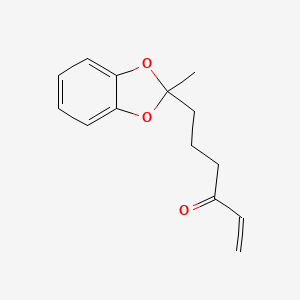
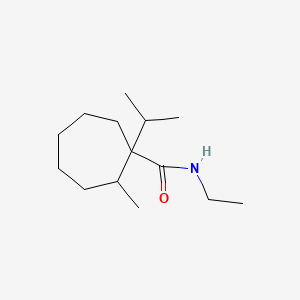
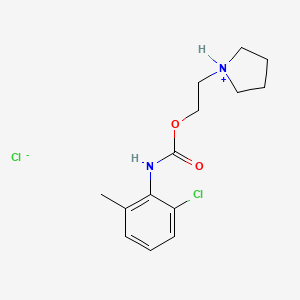
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
